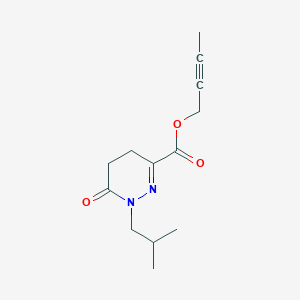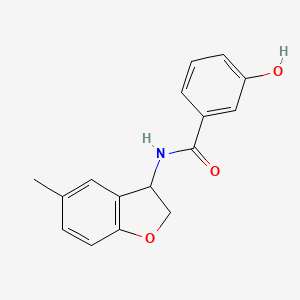![molecular formula C11H11BrN2O3 B7632679 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one acts as a potent and selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one enhances the activity of the α7 nAChR and modulates the release of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has also been shown to modulate the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has several advantages for lab experiments. It is a potent and selective agonist of the α7 nAChR, which makes it a valuable tool for studying the physiological and pathological processes that are regulated by this receptor. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one also has good pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are also some limitations to using 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one in lab experiments. It is a challenging compound to synthesize, which can limit its availability and increase its cost. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one. One area of research is the development of new analogs and derivatives of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one that have improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the potential therapeutic applications of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one in various neurological and psychiatric disorders. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one on the α7 nAChR and its downstream signaling pathways.
Conclusion
In conclusion, 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one is a potent and selective agonist of the α7 nAChR that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one, which may lead to the development of new therapies for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one involves a multi-step process that starts with the reaction of 2-chloro-5-bromo-4-methoxypyridine with sodium hydride to form the corresponding pyridine anion. The pyridine anion is then reacted with 5-methyl-1,2-oxazole-3-carbaldehyde to form the key intermediate, which is further reacted with a variety of reagents to produce the final product. The synthesis of 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one is a challenging process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. 5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
5-bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-7-3-8(13-17-7)5-14-6-9(12)10(16-2)4-11(14)15/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQONWYAJRFCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C=C(C(=CC2=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)

![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)